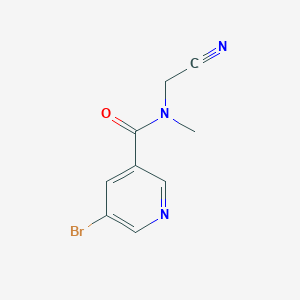

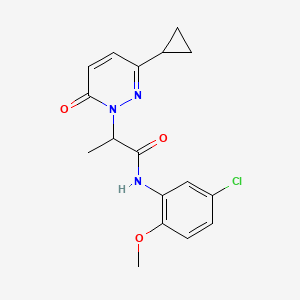

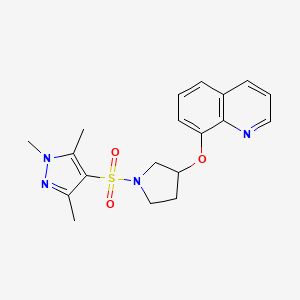

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide, also known as BNCM, is a chemical compound that has gained attention in scientific research due to its potential biological and pharmacological properties. BNCM is a pyridine derivative that contains a bromine atom, a cyanomethyl group, and a carboxamide functional group.

Applications De Recherche Scientifique

Synthesis and Characterization

The compound "5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide" has not been directly mentioned in the studies retrieved. However, related research on structurally similar compounds suggests a focus on synthesis, characterization, and applications in various domains such as materials science, pharmaceuticals, and biochemistry. For instance, the synthesis and spectroscopic characterization of compounds like "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide" illustrate the methodologies employed in obtaining and analyzing halogenated pyridine derivatives, which are essential in developing new pharmaceuticals and materials (Anuradha et al., 2014).

Biological Evaluation and Medicinal Chemistry

Research extends into the biological evaluation of pyridine derivatives, where compounds like "5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid" serve as key intermediates in synthesizing dopamine and serotonin receptor antagonists (Hirokawa et al., 2000). Such studies underscore the potential of bromo-cyanomethylated pyridine carboxamides in developing treatments for neurological disorders.

Catalysis and Synthetic Applications

The research also highlights the role of pyridine derivatives in catalysis and synthetic chemistry. For example, the electrophilic aromatic bromination of ester-, cyano-, and carboxamide-substituted pyrroles, catalyzed by a bromoperoxidase, demonstrates the utility of brominated pyridine compounds in synthesizing naturally occurring marine products and bioactive molecules (Wischang & Hartung, 2011).

Advanced Material Science

The synthesis of ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, starting from brominated pyridine derivatives, indicates their importance in developing complexation agents for lanthanide(III) cations, with applications ranging from luminescent materials to molecular probes (Charbonnière et al., 2001).

Electrocatalysis and Environmental Chemistry

The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, avoiding volatile and toxic solvents, represents a significant step toward greener synthetic methodologies, highlighting the role of brominated pyridine derivatives in environmental chemistry and sustainable practices (Feng et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c1-13(3-2-11)9(14)7-4-8(10)6-12-5-7/h4-6H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQVZQSSTQBBNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)C(=O)C1=CC(=CN=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2485755.png)

![(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2485758.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2485765.png)

![2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2485766.png)

![N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2485768.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2485771.png)